Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trifluoromethylphenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan, phenyl, and trifluoromethylphenyl carbamoyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Dihydropyridine derivatives: These compounds share the dihydropyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Furan-containing compounds: Compounds with a furan ring exhibit unique reactivity and biological activities.
Trifluoromethylphenyl derivatives: These compounds are known for their stability and potential therapeutic applications.
Properties
Molecular Formula |
C28H22F3N3O4S |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H22F3N3O4S/c1-2-37-27(36)24-23(21-13-8-14-38-21)18(15-32)26(34-25(24)17-9-4-3-5-10-17)39-16-22(35)33-20-12-7-6-11-19(20)28(29,30)31/h3-14,23,34H,2,16H2,1H3,(H,33,35) |
InChI Key |
PQOVRSSRFAOZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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